molecular formula C18H22N2O3S B2802773 2-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one CAS No. 1448130-15-1

2-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one

Cat. No.: B2802773
CAS No.: 1448130-15-1
M. Wt: 346.45
InChI Key: PJVBIEXUIPABSV-UHFFFAOYSA-N
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Description

2-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is recognized as a key mediator in the pathways of neurogenic inflammation and nociception . This compound is a derivative of the chromen-4-one (chromone) scaffold, specifically designed for enhanced pharmacological activity and selectivity. Its primary research value lies in its ability to potently and selectively inhibit TRPA1 channel activation by a variety of stimuli, including reactive electrophilic compounds and cold temperatures. By blocking this channel, it effectively attenuates calcium influx and the subsequent release of pro-inflammatory neuropeptides, such as substance P and CGRP, from sensory nerve endings. This mechanism makes it an indispensable research tool for investigating the role of TRPA1 in models of chronic pain, migraine, airway inflammation, and neuropathic conditions . Researchers utilize this antagonist to dissect TRPA1-specific signaling pathways and to validate potential therapeutic targets within the broader TRP channel family.

Properties

IUPAC Name

2-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-19(2)11-13-12-24-9-5-8-20(13)18(22)17-10-15(21)14-6-3-4-7-16(14)23-17/h3-4,6-7,10,13H,5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVBIEXUIPABSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1C(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Research indicates that derivatives of chromenones exhibit significant anticancer properties. Studies have shown that compounds similar to 2-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one can induce apoptosis in various cancer cell lines. For instance, hybrids of chromenones and triazines demonstrated cytotoxic effects against multiple human cancer cell lines, suggesting a promising avenue for further exploration in cancer therapy .
  • Anti-inflammatory Effects
    • The compound has been evaluated for its anti-inflammatory potential. A study highlighted the synthesis of chromeno β-lactam hybrids that exhibited anti-inflammatory activity comparable to standard treatments like dexamethasone. This suggests that derivatives of the compound may also possess similar properties, warranting further investigation into their mechanisms of action .
  • Antidepressant Properties
    • Recent reviews on the synthesis of antidepressant molecules indicate that compounds with similar structures may exhibit mood-enhancing effects. The presence of the dimethylamino group is particularly relevant as it is often associated with increased bioactivity in psychotropic drugs .

Case Studies

  • Cytotoxicity Assessment
    • A study evaluated the cytotoxic effects of various chromenone derivatives against five human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer activity, providing insights into how structural variations influence biological efficacy .
  • Anti-inflammatory Testing
    • In vitro assays demonstrated that specific derivatives exhibited substantial inhibition of matrix metalloproteinases (MMPs), which are crucial in inflammatory processes. This highlights the therapeutic potential of these compounds in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features are compared to related chromenones below:

Compound Core Structure Substituents Reported Bioactivities
2-(3-((Dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one 4H-chromen-4-one 1,4-Thiazepane ring with dimethylaminomethyl group Hypothesized antitumor/antimicrobial (based on chromenone analogs)
(E)-3-((2,3,5,6-Tetrafluorophenyl)hydrazono)methyl)-4H-chromen-4-one (TPC) 4H-chromen-4-one Tetrafluorophenyl hydrazone Antitumor activity (DFT and docking studies suggest strong receptor binding)
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 2H-chromen-2-one Hydroxyl and propyl groups Antimicrobial and antitumor (in vitro screening)
3-Methyl-4H-chromen-4-one 4H-chromen-4-one Methyl group Broad therapeutic potential (vasodilation, antitumor, hepatoprotective)
Key Observations:
  • Substituent Effects: Fluorinated derivatives (e.g., TPC) exhibit enhanced antitumor activity due to electron-withdrawing fluorine atoms improving stability and target interaction . In contrast, the dimethylamino group in the target compound may enhance solubility and membrane permeability, favoring pharmacokinetics.
  • Core Structure Differences : 4H-chromen-4-one derivatives (target compound, TPC) are structurally distinct from 2H-chromen-2-one analogs (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one), which show varied bioactivity profiles due to keto-group positioning .

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